

An In-depth Technical Guide to the Toxicological Profile of Sodium Pyrithione

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Compound of Interest

Compound Name: *Pyrithione Sodium*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of sodium pyrithione, a widely used antimicrobial agent. The information is compiled from a range of toxicological studies and is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Acute Toxicity

Sodium pyrithione exhibits moderate acute toxicity via oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of Sodium Pyrithione

Test Type	Species	Route	Value	Classification	Reference
LD ₅₀	Rat	Oral	660 - 1500 mg/kg bw	Harmful if swallowed	[1]
LD ₅₀	Mouse	Oral	1000 mg/kg bw	Harmful if swallowed	[1]
LD ₅₀	Rabbit	Dermal	1800 mg/kg bw	Toxic in contact with skin	[1]
LD ₅₀	Rat	Dermal	>2000 mg/kg bw	-	[1]
LC ₅₀	Rat	Inhalation	1.08 mg/L (4h)	Toxic if inhaled	[1][2]

Sub-lethal effects observed following acute oral exposure include ataxia, lethargy, tremors, salivation, and labored breathing[1].

Acute toxicity studies are typically conducted in accordance with OECD Test Guidelines.

- Oral Toxicity (OECD 401, 420, 423, or 425): The test substance is administered orally by gavage to fasted rodents. Animals are observed for mortality and clinical signs of toxicity for at least 14 days[3][4][5].
- Dermal Toxicity (OECD 402): The substance is applied to the shaved skin of animals (e.g., rats or rabbits) and held in contact for 24 hours. Observations for toxicity are made for 14 days.
- Inhalation Toxicity (OECD 403): Animals are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a specified duration, typically 4 hours. Post-exposure monitoring for toxicity extends for 14 days.

Irritation and Sensitization

Sodium pyrrithione is a slight skin and eye irritant. It is not considered to be a skin sensitizer.

Table 2: Irritation and Sensitization Profile of Sodium Pyrithione

Test Type	Species	Result	Reference
Skin Irritation	Rabbit	Slight irritant	[6]
Eye Irritation	Rabbit	Slight irritant	[6]
Skin Sensitization	Guinea Pig, Human	Not a sensitizer	[7][8]

- Skin Irritation (OECD 404): A small amount of the test substance is applied to a patch of skin on a test animal (typically a rabbit) for a period of up to 4 hours. The skin is then observed for signs of erythema and edema at specified intervals.
- Eye Irritation (OECD 405): A single dose of the substance is applied to the conjunctival sac of one eye of an animal (usually a rabbit). The eye is examined for corneal opacity, iritis, and conjunctival redness and swelling at various time points[9][10][11][12][13].
- Skin Sensitization (e.g., Guinea Pig Maximization Test, OECD 406 or Local Lymph Node Assay, OECD 429): These tests assess the potential of a substance to induce a delayed hypersensitivity reaction. The Guinea Pig Maximization Test involves intradermal and topical induction followed by a topical challenge. The Local Lymph Node Assay measures the proliferation of lymphocytes in the draining lymph nodes following topical application.

Repeated Dose Toxicity

The primary target organ for repeated exposure to sodium pyrithione is the nervous system, with neurotoxicity being a key finding in rodent studies. A characteristic effect is reversible paralysis of the hind limbs in rats, mice, and rabbits[6].

Table 3: Repeated Dose Toxicity of Sodium Pyrithione (Oral)

Species	Duration	NOAEL	LOAEL	Key Effects	Reference
Rat	90-day	0.5 mg/kg bw/day	2 mg/kg bw/day	Muscle atrophy, evidence of neurotoxicity	[1]
Rat	104-week	0.5 mg/kg bw/day	1.5 mg/kg bw/day	Nerve fiber degeneration	[1] [14]

In a typical OECD 408 study, the test substance is administered daily to several groups of rodents at different dose levels for 90 days. Key parameters evaluated include:

- Clinical Observations: Daily checks for signs of toxicity.
- Body Weight and Food/Water Consumption: Measured weekly.
- Hematology and Clinical Biochemistry: Blood samples are analyzed at the end of the study.
- Organ Weights and Histopathology: Major organs are weighed and examined microscopically.
- Neurological Endpoints: Detailed clinical observations and functional tests are performed to assess nervous system effects[\[1\]](#)[\[8\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#).

Genotoxicity

Sodium pyrithione has not demonstrated genotoxic potential in a standard battery of in vitro and in vivo assays.

Table 4: Genotoxicity of Sodium Pyrithione

Test	System	Metabolic Activation	Result	Reference
Ames Test	Salmonella typhimurium	With and without	Negative	[1][6]
HPRT Assay	Chinese Hamster Ovary (CHO) cells	With and without	Negative	[6]
DNA Repair	Rat hepatocytes	-	Negative	[6]
Micronucleus Test	Mouse bone marrow (in vivo)	-	Negative	[6]

- Ames Test (OECD 471): This bacterial reverse mutation assay uses various strains of *Salmonella typhimurium* to detect point mutations.
- In Vitro Mammalian Cell Gene Mutation Test (HPRT Assay, OECD 476): This test assesses the potential of a substance to induce gene mutations in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) locus[7][18][19][20][21].
- In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in polychromatic erythrocytes. An increase in micronuclei indicates chromosomal damage[22][23][24][25][26].

Carcinogenicity

Studies in rodents have not shown any evidence of carcinogenicity for sodium pyrrithione.

Table 5: Carcinogenicity of Sodium Pyrithione

Species	Route	Duration	Result	Reference
Rat	Oral	104-week	Not carcinogenic	[6]
Mouse	Dermal	80-week	Not carcinogenic	[1]

In a long-term carcinogenicity study, the test substance is administered daily to animals (usually rats and mice) for the majority of their lifespan (e.g., 2 years for rats). The study is designed to assess the potential of the substance to cause cancer. Endpoints include extensive histopathological examination of all organs and tissues for neoplastic lesions.

Reproductive and Developmental Toxicity

Sodium pyrithione is not considered a reproductive toxicant. Embryotoxicity has been observed in rats at maternally toxic doses, but not in rabbits.

Table 6: Reproductive and Developmental Toxicity of Sodium Pyrithione

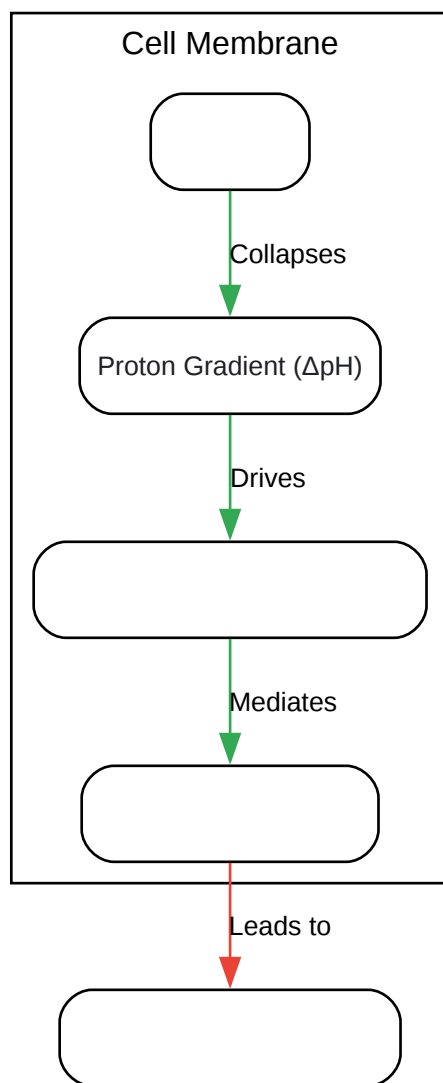
Species	Study Type	NOAEL (Maternal)	NOAEL (Developmental)	Key Findings	Reference
Rat	Developmental	-	-	Embryotoxicity at maternally toxic doses	[6]
Rabbit	Developmental	-	-	No embryotoxicity	[6]

In this study, pregnant animals (typically rats or rabbits) are dosed with the test substance during the period of organogenesis. The dams are monitored for signs of toxicity. Just before birth, the fetuses are delivered by caesarean section and examined for external, visceral, and skeletal abnormalities[27][28][29][30][31].

Mechanism of Action and Signaling Pathways

The antimicrobial and toxic effects of pyrithione are attributed to several mechanisms, primarily related to its ability to disrupt fundamental cellular processes. As a metal ionophore, it can transport metal ions across cell membranes, leading to a cascade of downstream effects.

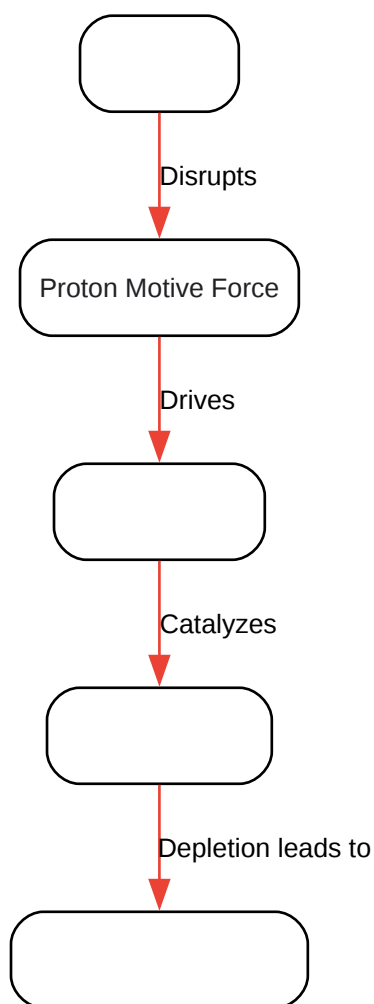
Pyrrhithione acts as a general inhibitor of membrane transport processes. It is believed to collapse the transmembrane proton gradient (ΔpH), which is a crucial driving force for many transport systems.



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Caption: Pyrrhithione disrupts the proton gradient across the cell membrane, inhibiting transport systems.

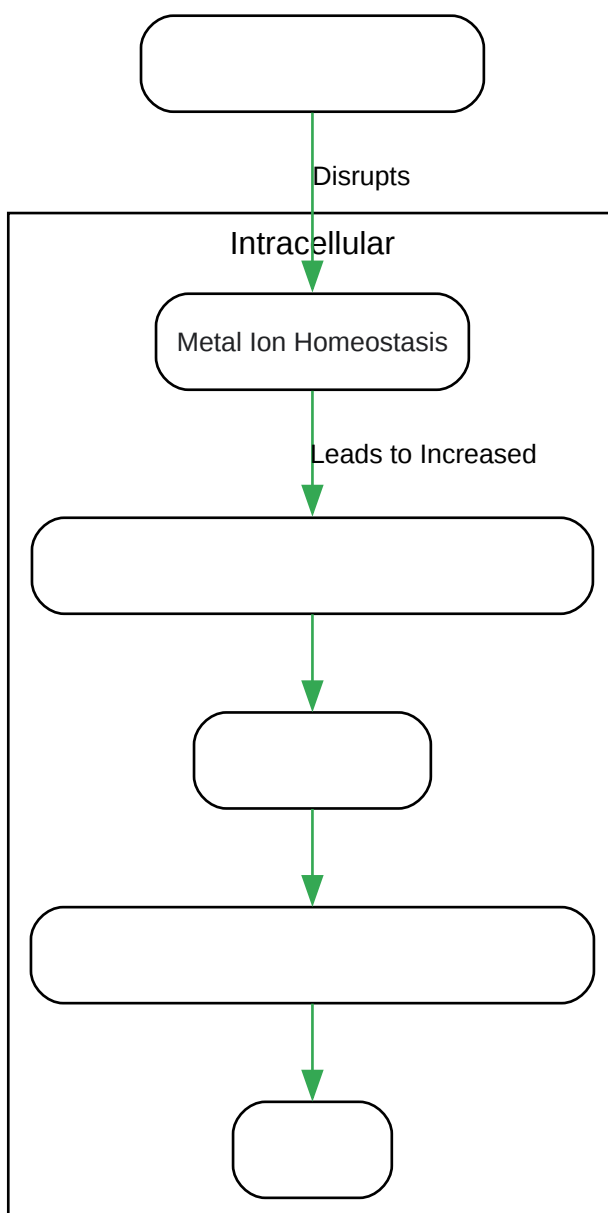
By disrupting the proton motive force, pyrrhithione can also inhibit ATP synthesis, leading to an energy crisis within the cell.



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Caption: Pyridoxine's disruption of the proton motive force inhibits ATP synthesis.

Pyridoxine can form complexes with metal ions like copper and zinc and transport them into the cell. This can disrupt metal homeostasis and lead to the production of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage, including apoptosis.



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Caption: Pyrrhithione acts as a metal ionophore, leading to oxidative stress and apoptosis.

Aquatic Toxicity

Sodium pyrrhithione is very highly toxic to aquatic organisms, particularly freshwater invertebrates.

Table 7: Aquatic Toxicity of Sodium Pyrrhithione

| Species | Test Type | Value | Classification | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | |
Freshwater Invertebrates (e.g., Daphnia) | 48h EC₅₀ | - | Very Highly Toxic |[14] | | Freshwater
Fish (e.g., Rainbow Trout) | 96h LC₅₀ | - | Very Highly Toxic |[32] | | Common Carp (Cyprinus
carpio) | 24h LC₅₀ | 102.76 µg/L | Very Highly Toxic |[33][34] |

The environmental risk to aquatic ecosystems is a significant consideration for the use of sodium pyrithione, especially in applications that may lead to its release into waterways[14].

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